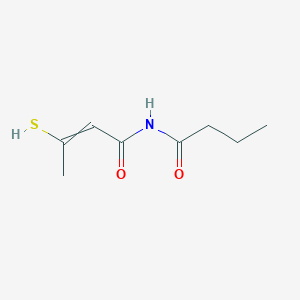
N-Butanoyl-3-sulfanylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butanoyl-3-sulfanylbut-2-enamide is an organic compound with a unique structure that combines a butanoyl group, a sulfanyl group, and an enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butanoyl-3-sulfanylbut-2-enamide can be achieved through several methods. One common approach involves the reaction of a butanoyl chloride with a 3-sulfanylbut-2-enamide under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Butanoyl-3-sulfanylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Butanoyl-3-sulfanylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-Butanoyl-3-sulfanylbut-2-enamide involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The enamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- N-Butanoyl-3-sulfanylbut-2-enamide
- N-Butanoyl-3-sulfanylbut-2-enamine
- N-Butanoyl-3-sulfanylbut-2-enol
Comparison: this compound is unique due to its combination of a butanoyl group, a sulfanyl group, and an enamide moiety. This structure provides a balance of stability and reactivity, making it a versatile compound in organic synthesis.
Properties
CAS No. |
88136-92-9 |
|---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
N-butanoyl-3-sulfanylbut-2-enamide |
InChI |
InChI=1S/C8H13NO2S/c1-3-4-7(10)9-8(11)5-6(2)12/h5,12H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
VJRWOYPXANJFPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)C=C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















